molecular formula C24H24N2O5S B4689704 N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide

N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B4689704
M. Wt: 452.5 g/mol
InChI Key: YTPXTIUURLBDOJ-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemicals that involve benzodioxol and sulfonyl functional groups. Its relevance spans across various fields in chemistry, particularly in the development of compounds with potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functional group modifications. For instance, Chauhan et al. (2008) described the synthesis of novel 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus through a reaction of substituted diketones with 2-aminothiophenol, highlighting a method that could potentially be adapted for the synthesis of N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (Chauhan, Joshi, Singh, & Sachdeva, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including IR, 1H NMR, 13C NMR, and Mass spectral analyses. These techniques provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, as demonstrated in the synthesis of benzothiazepines (Chauhan et al., 2008).

Chemical Reactions and Properties

Sulfonamide-derived compounds exhibit a range of chemical reactions, including their ability to form complexes with transition metals. These reactions not only demonstrate the versatility of these compounds in chemical synthesis but also their potential for biological applications, as shown in the work by Chohan and Shad (2011) (Chohan & Shad, 2011).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystal structure, are essential for understanding the behavior of these compounds under various conditions. Durgun et al. (2016) conducted a comprehensive analysis of a sulfonamide compound, including X-ray crystallography, to elucidate its structure and physical properties (Durgun, Ceylan, Yalcin, Turkmen, Özdemir, & Koyuncu, 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to specific proteins in the body and altering their activity.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for abuse. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine, and safety profile. Additionally, new synthetic routes could be explored .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c27-24(26-20-9-12-22-23(16-20)31-17-30-22)13-8-19-6-10-21(11-7-19)32(28,29)25-15-14-18-4-2-1-3-5-18/h1-7,9-12,16,25H,8,13-15,17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPXTIUURLBDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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